molecular formula C14H21ClN4O3 B1328046 tert-butyl 4-[6-chloro-5-(hydroxymethyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate CAS No. 1017782-56-7

tert-butyl 4-[6-chloro-5-(hydroxymethyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate

Cat. No.: B1328046
CAS No.: 1017782-56-7
M. Wt: 328.79 g/mol
InChI Key: IFMZXONHGLMRMM-UHFFFAOYSA-N
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Description

tert-Butyl 4-[6-chloro-5-(hydroxymethyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate: is a complex organic compound that features a pyrimidine ring substituted with a hydroxymethyl group and a chlorine atom, along with a tetrahydro-pyrazinecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[6-chloro-5-(hydroxymethyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrimidine Ring: Starting from a suitable precursor such as 2,4-dichloropyrimidine, the hydroxymethyl group can be introduced via a nucleophilic substitution reaction using formaldehyde and a base.

    Introduction of the Tetrahydro-pyrazinecarboxylate Moiety: This step involves the reaction of the pyrimidine intermediate with a tetrahydro-pyrazine derivative under controlled conditions to form the desired carboxylate ester.

    tert-Butyl Protection: The final step often includes the protection of the carboxylate group with a tert-butyl group using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The pyrimidine ring can undergo reduction reactions, typically using hydrogenation catalysts such as palladium on carbon.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.

    Reduction: Formation of a reduced pyrimidine derivative.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic chemistry, tert-butyl 4-[6-chloro-5-(hydroxymethyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. The pyrimidine ring is a common motif in many biologically active molecules, and modifications to this structure can lead to compounds with significant therapeutic potential.

Industry

In the pharmaceutical industry, this compound can be used in the synthesis of drug candidates. Its ability to undergo various chemical reactions makes it a valuable intermediate in the production of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism by which tert-butyl 4-[6-chloro-5-(hydroxymethyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-[6-chloro-5-(methyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate
  • tert-Butyl 4-[6-chloro-5-(hydroxymethyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate

Uniqueness

The presence of the hydroxymethyl group in this compound distinguishes it from other similar compounds. This functional group can participate in additional chemical reactions, providing opportunities for further functionalization and derivatization. This makes it a more versatile intermediate in synthetic chemistry compared to its analogs.

Properties

IUPAC Name

tert-butyl 4-[6-chloro-5-(hydroxymethyl)pyrimidin-4-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN4O3/c1-14(2,3)22-13(21)19-6-4-18(5-7-19)12-10(8-20)11(15)16-9-17-12/h9,20H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMZXONHGLMRMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=NC=N2)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301126343
Record name 1,1-Dimethylethyl 4-[6-chloro-5-(hydroxymethyl)-4-pyrimidinyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301126343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017782-56-7
Record name 1,1-Dimethylethyl 4-[6-chloro-5-(hydroxymethyl)-4-pyrimidinyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017782-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[6-chloro-5-(hydroxymethyl)-4-pyrimidinyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301126343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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